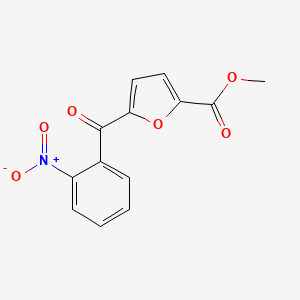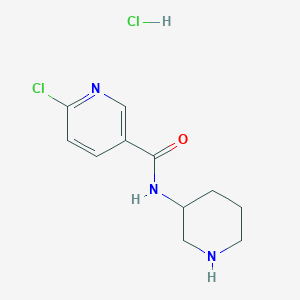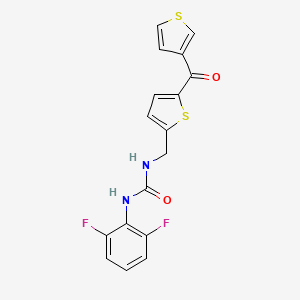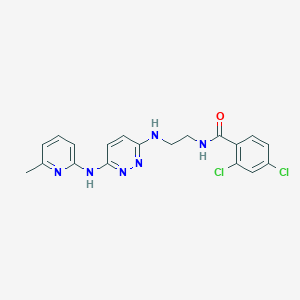
Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 353504-65-1 . It has a molecular weight of 275.22 . The IUPAC name for this compound is methyl 5-(2-nitrobenzoyl)furan-2-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate” involves a multi-step reaction . The steps are as follows:Molecular Structure Analysis
The InChI code for “Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate” is 1S/C13H9NO6/c1-19-13(16)11-7-6-10(20-11)12(15)8-4-2-3-5-9(8)14(17)18/h2-7H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate: has been studied for its potential antibacterial properties. Furan derivatives, including this compound, have shown efficacy against both Gram-positive and Gram-negative bacteria . The compound’s structure allows for the synthesis of novel antibacterial agents that could help address the growing issue of microbial resistance.
Antitubercular Agent
This compound has been identified as a promising class of antimycobacterial agents. It has the potential to interfere with iron homeostasis in Mycobacterium tuberculosis , which is crucial for the pathogen’s survival and virulence . This could lead to the development of new treatments for tuberculosis, especially in the face of multi-drug-resistant strains.
Analytical Chemistry
In analytical chemistry, Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate is used as a standard or reference compound. Its well-defined structure and properties, such as NMR and mass spectrometry data, make it suitable for analytical purposes to identify or quantify substances .
Material Science
The compound’s molecular structure, which includes a furan ring and a nitrobenzoyl group, could be utilized in material science. It may contribute to the development of new materials with specific optical or electronic properties due to its potential for π-π stacking interactions .
Biochemistry Research
In biochemistry research, the compound serves as a building block for synthesizing various bioactive molecules. Its reactivity can be exploited to create derivatives with potential biological activities, such as enzyme inhibition or receptor binding .
Pharmacology
Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate: is of interest in pharmacology for drug design and discovery. Its structure can be modified to enhance its interaction with biological targets, potentially leading to the development of new drugs with improved efficacy and safety profiles .
Agricultural Science
While direct applications in agriculture are not extensively documented, the compound’s potential as a bioactive molecule suggests that it could be explored for use in plant protection or growth regulation, possibly leading to more effective agrochemicals .
Environmental Science
The environmental impact and behavior of Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate could be studied to understand its stability, degradation, and potential as an environmental contaminant. This research could inform safety guidelines and regulatory policies .
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
methyl 5-(2-nitrobenzoyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6/c1-19-13(16)11-7-6-10(20-11)12(15)8-4-2-3-5-9(8)14(17)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBNOLDEJOTQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-(4-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2608883.png)
![3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2608884.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608885.png)


![Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608889.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2608893.png)
![2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2608895.png)


